Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, a class of organic compounds that are widely studied in medicinal chemistry . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide detailed information about the compound’s molecular weight, chemical shifts, and crystal structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or substituents linked to the ring carbon atoms .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures related to "Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate" have been investigated for their synthetic routes and biological activities. These investigations provide insight into the chemical versatility of pyrimidine derivatives and their potential applications in medicinal chemistry.
Antiviral Activity : A study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share structural similarities with the compound , highlighted their preparation and antiviral activities. These compounds exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), showcasing the potential of pyrimidine derivatives in antiviral research Hocková et al., 2003.
Antibacterial and Antifungal Properties : Roth et al. (1989) synthesized 2,4-diamino-5-benzylpyrimidines with high in vitro activity against anaerobic organisms, demonstrating the antibacterial potential of pyrimidine derivatives. This suggests that structural analogs of the specified compound could also possess antibacterial or antifungal properties, warranting further investigation Roth et al., 1989.
Cytotoxicity Against Cancer Cells : Hassan, Hafez, and Osman (2014) reported on the synthesis and cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . These derivatives were evaluated against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of pyrimidine derivatives in cancer research Hassan et al., 2014.
Anti-Inflammatory and Analgesic Activities : Abu-Hashem et al. (2020) synthesized novel compounds derived from pyrimidine and evaluated their anti-inflammatory and analgesic properties. The findings demonstrate the therapeutic potential of pyrimidine derivatives in managing inflammation and pain, suggesting similar possibilities for "this compound" Abu-Hashem et al., 2020.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
prop-2-enyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-11-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-12-6-2)17(16)14-7-9-15(28-4)10-8-14/h5,7-10,17H,1,6,11-12H2,2-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQSEQBQWUEVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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